7-Hydroxy-3-methylflavone

Catalog No.
S1513316
CAS No.
18651-15-5
M.F
C16H12O3
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-3-methylflavone

CAS Number

18651-15-5

Product Name

7-Hydroxy-3-methylflavone

IUPAC Name

7-hydroxy-3-methyl-2-phenylchromen-4-one

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

SUNCCQBNDWHMPR-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

7-Hydroxy-3-methylflavone (7-H3MF) is a naturally occurring flavonoid found in various plants, including Hypericum perforatum (commonly known as St. John's Wort) []. It belongs to a class of compounds known for their diverse biological activities, and researchers have investigated 7-H3MF for its potential applications in several scientific areas.

Studies on biological activities

Several studies have explored the potential biological activities of 7-H3MF, including:

  • Antioxidant properties: Studies suggest that 7-H3MF may possess antioxidant properties, which could help protect cells from damage caused by free radicals [].
  • Anti-inflammatory properties: Some research indicates that 7-H3MF might have anti-inflammatory properties [].
  • Enzyme inhibition: 7-H3MF has been shown to inhibit certain enzymes, such as acetylcholinesterase (AChE) []. AChE is an enzyme involved in the nervous system, and its inhibition has been implicated in the treatment of neurodegenerative diseases like Alzheimer's disease.

7-Hydroxy-3-methylflavone is a flavonoid compound characterized by the presence of hydroxyl groups, specifically at the 7th position of the flavone nucleus. Its molecular formula is C16H12O3C_{16}H_{12}O_{3}, and it has a molecular weight of approximately 268.26 g/mol. This compound is notable for its structural features, which include a chromen-4-one backbone with methyl and hydroxyl substituents that influence its chemical reactivity and biological activity .

  • Antioxidant properties: The hydroxyl group and conjugated system could contribute to free radical scavenging activity.
  • Anti-inflammatory activity: Potential to modulate inflammatory pathways, as observed with some flavonoids.
  • Enzyme inhibition: May interact with specific enzymes due to its structure, although specific targets for 7-HMF are unknown.
Due to its functional groups. Key reactions include:

  • Hydrolysis: The compound can undergo hydrolysis, breaking down into simpler components when exposed to water, particularly under acidic or basic conditions.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones, altering the compound's properties and reactivity.
  • Bromination: The presence of hydroxyl groups enhances the regioselectivity in electrophilic aromatic substitution reactions, such as bromination, where bromine reacts preferentially at specific positions on the aromatic ring .

7-Hydroxy-3-methylflavone exhibits several biological activities, making it of interest in pharmacological research. Some notable effects include:

  • Antioxidant Activity: The compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Studies have shown that it can inhibit inflammatory pathways, contributing to its potential therapeutic applications in conditions characterized by inflammation.
  • Neuroprotective Effects: Research indicates that 7-hydroxy-3-methylflavone may protect neuronal cells from damage, suggesting potential use in neurodegenerative diseases .

The synthesis of 7-hydroxy-3-methylflavone can be achieved through various methods:

  • Chemical Synthesis: One common method involves the condensation of appropriate phenolic precursors with acetic anhydride or other acetylating agents, followed by selective hydroxylation at the 7-position.
  • Biotransformation: Microbial fermentation processes have also been explored to produce this flavonoid naturally from plant sources or simpler flavonoids through enzymatic pathways .

Due to its diverse biological activities, 7-hydroxy-3-methylflavone has several applications:

  • Pharmaceuticals: It is being investigated for potential use in developing drugs targeting oxidative stress-related diseases and inflammatory conditions.
  • Nutraceuticals: As a natural antioxidant, it may be included in dietary supplements aimed at enhancing health and preventing chronic diseases.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products to combat skin aging and damage from environmental factors .

Several compounds are structurally similar to 7-hydroxy-3-methylflavone. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
7-HydroxyflavoneC15H10O4C_{15}H_{10}O_{4}Lacks methyl group at position 3; stronger antioxidant activity
3-HydroxyflavoneC15H10O4C_{15}H_{10}O_{4}Hydroxyl group at position 3; different biological activities
5-Hydroxy-3-methylflavoneC16H12O4C_{16}H_{12}O_{4}Hydroxyl group at position 5; exhibits different solubility properties

Uniqueness of 7-Hydroxy-3-Methylflavone

What sets 7-hydroxy-3-methylflavone apart from these similar compounds is its specific arrangement of hydroxyl and methyl groups, which influences both its chemical reactivity and biological profile. This unique configuration contributes to its distinct antioxidant and anti-inflammatory properties, making it a valuable subject for further research in pharmacology and nutraceutical development .

Traditional Synthetic Methods

The synthesis of 7-Hydroxy-3-methylflavone has been accomplished through several traditional approaches, with the modified Baker-Venkataraman transformation being one of the most widely utilized methods. This synthetic route involves a reaction sequence starting from readily available precursors.

As described in research literature, the synthesis proceeds through the following pathway:

  • Reaction of respropiophenone (1) with benzoyl chloride (2) in acetone using potassium carbonate as a base
  • Formation of 7-benzoyloxy-3-methyl flavone (3) as an intermediate
  • Hydrolysis with 8% methanolic KOH and acidification with dilute HCl to yield the target compound 7-hydroxy-3-methylflavone (4)

The modified Baker-Venkataraman transformation offers several advantages, including relatively mild reaction conditions and good yields of the desired product.

Another established synthetic approach utilizes 2',4'-Dihydroxypropiophenone as the starting material. This multi-step reaction sequence involves:

  • Initial reaction with sodium in toluene at elevated temperatures (130°C)
  • Subsequent transformations to form the flavone core structure
  • Final modifications to introduce the methyl group at the 3-position
Synthetic MethodStarting MaterialsKey ReagentsReaction ConditionsReference
Baker-Venkataraman TransformationRespropiophenone, Benzoyl chlorideK₂CO₃, KOHAcetone reflux, 8h
Multi-step synthesis2',4'-DihydroxypropiophenoneSodium, Toluene130°C

The spectroscopic characterization of 7-Hydroxy-3-methylflavone provides valuable structural information. The ¹H NMR spectrum reveals characteristic signals at δ 13.0 (s, 7-OH), 8.15 (d, H-5), 7.80-7.50 (m, phenyl protons), 6.95 (dd, H-6), 6.90 (d, H-8), and 2.10 (s, 3-CH₃). The ¹³C NMR spectrum shows signals at δ 176.5 (C-4), 162.8 (C-7), 159.9 (C-2), 156.1 (C-8a), 136.2 (C-3), 131.5 (C-1'), 128.2 (C-4'), 127.0 (C-3', 5'), 126.6 (C-2', 6'), 124.9 (C-5), 114.2 (C-4a), 113.5 (C-6), 112.8 (C-3), 100.2 (C-8), and 9.6 (3-CH₃).

Novel Reaction Pathways and Optimization Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly approaches for flavone synthesis. One particularly notable method involves the use of Cs₂CO₃-I₂ for promoting the efficient synthesis of flavones and related compounds. This approach represents a significant improvement over traditional methods as it eliminates the need for transition metals and additional additives.

Key advantages of this novel synthetic pathway include:

  • One-pot synthesis methodology that reduces the number of isolation and purification steps
  • Transition metal-free conditions that minimize environmental impact and reduce costs
  • Higher yields and improved purity of the final product
  • Milder reaction conditions that accommodate a broader range of functional groups

Optimization strategies for the synthesis of 7-Hydroxy-3-methylflavone have focused on several aspects:

  • Selection of appropriate solvents to enhance reaction efficiency and product solubility
  • Fine-tuning of reaction temperature and time to maximize yield while minimizing side reactions
  • Development of catalytic systems that promote regioselective reactions
  • Implementation of greener chemistry principles to reduce waste generation

Recent research has also explored the potential of microwave-assisted synthesis and flow chemistry techniques to further improve the efficiency and scalability of 7-Hydroxy-3-methylflavone production.

Industrial Production and Scalability Challenges

The industrial-scale production of flavonoids, including 7-Hydroxy-3-methylflavone, presents significant challenges that must be addressed to ensure cost-effective and sustainable manufacturing processes. Traditional methods of flavonoid production primarily rely on extraction from plant sources or chemical synthesis, neither of which has proven optimally efficient or sustainable at commercial scales.

Several key challenges face the industrial production of 7-Hydroxy-3-methylflavone:

  • Scale-up limitations: Laboratory procedures often face difficulties when transferred to industrial scales due to heat transfer, mixing, and reaction control challenges
  • Cost considerations: Raw materials and reagents for chemical synthesis can be expensive, affecting economic viability
  • Environmental impact: Traditional synthetic methods frequently involve hazardous solvents and generate substantial waste
  • Purification complexity: Achieving pharmaceutical-grade purity often requires multiple purification steps, increasing production costs

An emerging alternative approach involves the use of microbial cell factories for flavonoid production. This biotechnological strategy offers several potential advantages over traditional methods:

  • Cost-effectiveness through efficient conversion of inexpensive starting materials
  • Improved environmental sustainability with reduced waste generation
  • Enhanced selectivity through enzymatic processes, minimizing byproduct formation
  • Potential for continuous production systems

Research into microbial production systems for flavonoids has demonstrated significant progress, though specific applications for 7-Hydroxy-3-methylflavone production still require further development. The establishment of flavanone-producing microorganisms serves as a promising platform for producing various flavonoids, including 7-Hydroxy-3-methylflavone derivatives.

Functionalization Strategies for Derivative Synthesis

The structural modification of 7-Hydroxy-3-methylflavone provides valuable pathways for developing derivatives with enhanced or altered biological activities. Various functionalization strategies have been reported, focusing particularly on modifications at the hydroxyl group and other reactive positions.

One well-documented functionalization pathway involves sequential acetylation and Fries migration reactions:

  • Reaction of 7-Hydroxy-3-methylflavone (4) with acetic anhydride in the presence of pyridine yields 7-O-acetyl-3-methylflavone (5)
  • Subsequent treatment of compound 5 with anhydrous AlCl₃ at elevated temperature (165°C) results in Fries migration, producing 8-acetyl-7-hydroxy-3-methylflavone (6)
  • Further transformation through reaction with cycloalkanones or N-substituted piperidones in the presence of pyrrolidine catalyst leads to spiro derivatives with potentially enhanced biological properties
FunctionalizationReagentsReaction ConditionsProductReference
AcetylationAc₂O, PyridineRoom temperature, overnight7-O-acetyl-3-methylflavone
Fries MigrationAnhydrous AlCl₃165°C, 8h8-acetyl-7-hydroxy-3-methylflavone
SpirocyclizationCycloalkanones/N-substituted piperidones, PyrrolidineEthanol, room temperature, 18h3-methyl-2-phenylspiro[pyrano[2,3-f]chromone-8,1'-cycloalkan/8,4'-piperidin]-4,10-diones

Glycosylation represents another important functionalization strategy for flavonoids, including 7-Hydroxy-3-methylflavone. The introduction of sugar moieties significantly enhances water solubility and potentially improves bioavailability. Research on flavone glycosylation has demonstrated that both chemical and enzymatic approaches can be employed for this purpose.

Microbial glycosylation offers a particularly promising approach, as illustrated by research on related flavonoids:

  • Various microorganisms, including Streptomyces species and certain fungi, can catalyze regioselective glycosylation reactions
  • Different sugar donors (glucosides, rhamnosides, glucuronides) can be incorporated depending on the microbial system employed
  • The resulting glycosides typically show enhanced water solubility (7-15 times higher than the parent compounds)
  • Some glycosylated derivatives exhibit improved biological activities, such as enhanced antioxidant properties

Additional functionalization strategies for 7-Hydroxy-3-methylflavone include:

  • Alkylation of the hydroxyl group to modify lipophilicity and membrane permeability
  • Introduction of halogen atoms to affect electronic properties and biological activity
  • Incorporation of additional functional groups through C-C bond formation reactions
  • Development of conjugates with amino acids, peptides, or other bioactive molecules

These diverse functionalization approaches provide a rich toolbox for the development of 7-Hydroxy-3-methylflavone derivatives with optimized properties for various applications.

Antioxidant Pathways and Radical Scavenging Capacities

7-H3MF neutralizes reactive oxygen species (ROS) via hydrogen atom transfer and electron donation mechanisms. Its hydroxyl group at position 7 acts as a primary redox-active site, donating protons to stabilize free radicals such as superoxide ($$ \text{O}2^- $$) and hydroxyl ($$ \cdot \text{OH} $$) [6]. In vitro studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays demonstrate a dose-dependent scavenging effect, with structural analogs showing IC$${50}$$ values comparable to butylated hydroxytoluene (BHT) [2] [6].

Table 1: Comparative Antioxidant Activities of Flavonoid Derivatives

CompoundIC$$_{50}$$ (μM)Radical ScavengedReference
7-Hydroxy-3-methylflavone42.9 ± 0.31DPPH [2]
3',4'-Dihydroxyflavone4.8 ± 0.1DPPH [6]
Butylated hydroxytoluene128.83 ± 2.1DPPH [2]

The methyl group at position 3 enhances lipid solubility, allowing 7-H3MF to integrate into cellular membranes and protect against lipid peroxidation . Computational models suggest that this substitution reduces steric hindrance, improving access to radical species in hydrophobic environments [6].

Anti-Inflammatory Modulation of Cytokine Networks

7-H3MF suppresses pro-inflammatory mediators by inhibiting nuclear factor-kappa B (NF-κB) translocation and mitogen-activated protein kinase (MAPK) phosphorylation. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 7-H3MF reduces nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) expression [4]. Concurrently, it decreases interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) secretion by >50% at 25 μM concentrations [4] [5].

Table 2: Cytokine Modulation by 7-H3MF in Murine Macrophages

Treatment (25 μM)NO Reduction (%)IL-1β Reduction (%)TNF-α Reduction (%)
7-H3MF68 ± 3.259 ± 2.854 ± 3.1
Dexamethasone82 ± 2.175 ± 1.973 ± 2.4

The compound’s flavone backbone interacts with Toll-like receptor 4 (TLR4), disrupting LPS binding and subsequent myeloid differentiation primary response 88 (MyD88) signaling [4]. Molecular docking studies confirm strong binding affinity (-9.2 kcal/mol) to TLR4’s hydrophobic pocket [4].

Anticancer Mechanisms: Apoptosis Induction and Signaling Inhibition

7-H3MF induces mitochondrial-dependent apoptosis in cancer cells by upregulating B-cell lymphoma 2-associated X protein (BAX) and downregulating B-cell lymphoma-extra large (BCL-2). In oral squamous cell carcinoma models, 7-H3MF increases caspase-3 activity by 3.5-fold within 48 hours, correlating with poly(ADP-ribose) polymerase (PARP) cleavage . Additionally, it inhibits specificity protein 1 (Sp1) transactivation, reducing cyclin D1 and survivin expression by 60–70% [5].

Table 3: Antiproliferative Effects of 7-H3MF in Cancer Cell Lines

Cell LineIC$$_{50}$$ (μM)Apoptosis Induction (%)Cell Cycle Arrest Phase
MCF-7 (Breast)18.4 ± 1.245 ± 2.1G1
A549 (Lung)22.7 ± 1.538 ± 1.8S
HCT-116 (Colon)15.9 ± 0.952 ± 2.3G2/M

The methyl group at position 3 enhances DNA intercalation, as shown by fluorescence quenching assays with human serum albumin (HSA) . This intercalation disrupts topoisomerase II activity, inducing DNA double-strand breaks in replicating cells .

Neuroprotective Interactions in Neurodegenerative Models

7-H3MF activates tropomyosin receptor kinase B (TrkB) with an EC$${50}$$ of 12 nM, mimicking brain-derived neurotrophic factor (BDNF) signaling [5]. In SH-SY5Y neuroblastoma cells, it increases neurite outgrowth by 40% and synaptophysin expression by 2.1-fold, indicating enhanced synaptic plasticity [5]. The compound also reduces ROS production in hydrogen peroxide ($$ \text{H}2\text{O}_2 $$)-treated neurons by 65%, preserving mitochondrial membrane potential [5].

Table 4: Neurotrophic Effects of 7-H3MF in Cellular Models

Parameter7-H3MF (10 μM)BDNF (50 ng/mL)
Neurite length increase38 ± 2.4 μm45 ± 3.1 μm
Synaptophysin density2.1 ± 0.3-fold2.4 ± 0.2-fold
ROS reduction65 ± 3.8%72 ± 2.9%

Hydroxylation at position 7 enables hydrogen bonding with TrkB’s extracellular domain (binding energy: -8.9 kcal/mol), while the methyl group enhances blood-brain barrier permeability [5]. These structural features position 7-H3MF as a candidate for mitigating amyloid-β and glutamate-induced neurotoxicity [5].

Molecular docking studies have extensively characterized the binding interactions of 7-Hydroxy-3-methylflavone with various therapeutic protein targets. These computational investigations provide crucial insights into the compound's potential mechanisms of action and selectivity profiles.

Estrogen Receptor Alpha Interactions

7-Hydroxy-3-methylflavone demonstrates significant binding affinity to estrogen receptor alpha (ERα) with a binding energy of -9.2 kcal/mol [1]. The compound forms extensive pi-alkyl interactions with key residues including Met343, Leu525, Leu346, and Phe404 within the receptor binding pocket. Comparative analysis reveals that 7-Hydroxy-3-methylflavone exhibits enhanced binding affinity compared to 7-hydroxyflavone (-8.5 kcal/mol) and 3-hydroxyflavone (-8.1 kcal/mol), suggesting that the 3-methyl substitution contributes to improved receptor recognition [1].

Epidermal Growth Factor Receptor Binding

The compound shows strong affinity for the epidermal growth factor receptor (EGFR) with a binding energy of -9.4 kcal/mol [1]. The binding interactions are characterized by extensive pi-alkyl contacts with Leu777, Leu788, Leu844, and Ala743 residues. The binding affinity is superior to that of 7-hydroxyflavone (-8.9 kcal/mol) and 3-hydroxyflavone (-8.7 kcal/mol), indicating enhanced selectivity for EGFR binding [1].

Human Serum Albumin Interactions

7-Hydroxy-3-methylflavone exhibits high binding affinity to human serum albumin (HSA) with a binding constant of 9.44 × 10⁴ M⁻¹ [2]. The compound forms hydrogen bonds with the critical Trp-214 residue at an estimated distance of 23.6 Å, indicating binding within the inter-domain loop region between IIA and IIIA domains [2]. This binding interaction is accompanied by significant changes in fluorescence emission intensity and lifetime, suggesting conformational changes in the protein upon ligand binding [2].

Enzyme Target Docking

Computational docking studies with various enzymes reveal diverse binding affinities. Against acetylcholinesterase (4EY7), 7-Hydroxy-3-methylflavone shows a binding energy of -10.3 kcal/mol, forming hydrogen bonds with Ser203 and pi-pi interactions with Tyr341 and Trp286 [3]. For xanthine oxidase (1FIQ), the compound demonstrates strong binding with -9.5 kcal/mol, while superoxide dismutase (1CB4) interactions yield -7.9 kcal/mol binding energy [3].

Nuclear Receptor Interactions

7-Hydroxyflavone, a closely related compound, binds to nuclear receptor 4A1 (NR4A1) with a dissociation constant of 45.8 μM using fluorescence quenching assays [4]. The binding involves tryptophan quenching mechanisms, indicating direct protein-ligand interactions within the ligand-binding domain [4]. These interactions suggest potential for modulating nuclear receptor-mediated gene expression.

Experimental Validation of Protein-Ligand Binding

Experimental validation studies have confirmed the computational predictions and provided quantitative measurements of binding affinities and kinetic parameters for 7-Hydroxy-3-methylflavone interactions with various protein targets.

Human Serum Albumin Binding Studies

Fluorescence quenching experiments have validated the strong binding interaction between 7-hydroxyflavone and human serum albumin [2]. The binding constant was determined to be 9.44 × 10⁴ M⁻¹ with a Gibbs free energy change of -28.33 kJ/mol [2]. Spectroscopic analysis revealed that the compound undergoes proton abstraction in the ground state, forming a conjugate anion (7HFA) within the protein matrix [2]. The binding interaction induces dramatic enhancements in fluorescence emission intensity, anisotropy, and lifetime values [2].

Nuclear Receptor 4A1 Binding Validation

Experimental validation using isothermal titration calorimetry (ITC) and fluorescence assays confirmed the binding of hydroxyflavones to NR4A1 [4]. The dissociation constants varied significantly based on hydroxyl group positioning, with 5-hydroxyflavone showing the strongest binding (Kd = 1.4 μM) compared to 7-hydroxyflavone (Kd = 45.8 μM) [4]. These experiments demonstrated that hydroxyflavones act as selective NR4A1 modulators with cell- and gene-context dependent activities [4].

Cytotoxicity Assays

Cell-based assays have validated the biological activity of 7-Hydroxy-3-methylflavone against cancer cell lines. In MCF-7 breast cancer cells, compounds containing the 3-methyl substitution demonstrated significant cytotoxic activity with IC₅₀ values of 13.08 ± 1.80 μg/ml [1]. The compound showed selective cytotoxicity against cancer cells while exhibiting minimal effects on immortalized normal cell lines [1].

Enzyme Inhibition Assays

Experimental validation of enzyme inhibition has confirmed the computational predictions. 7-Hydroxyflavone demonstrated strong inhibition of acetylcholinesterase with an IC₅₀ value of 15.6 μM [3]. The compound showed competitive inhibition kinetics, consistent with binding at the active site as predicted by molecular docking studies [3]. Additionally, superoxide dismutase activity assays confirmed allosteric binding interactions with binding energies consistent with computational predictions [3].

Aryl Hydrocarbon Receptor Activity

Experimental validation using CYP1A1 induction assays revealed that 7-hydroxyflavone acts as an aryl hydrocarbon receptor (AhR) antagonist [5]. At 50 μM concentration, the compound significantly inhibited TCDD-induced CYP1A1, CYP1B1, and UGT1A1 expression in Caco2 cells [5]. The inhibitory effects were comparable to those observed with the classical AhR antagonist CH223191, confirming the computational predictions of receptor binding [5].

Metabolic Fate and Bioavailability Predictions

Computational and experimental studies have elucidated the metabolic pathways and bioavailability characteristics of 7-Hydroxy-3-methylflavone, providing critical information for understanding its pharmacokinetic profile.

Phase I Metabolism

7-Hydroxy-3-methylflavone undergoes limited Phase I oxidative metabolism compared to its unmethylated analogs [6]. The compound shows resistance to cytochrome P450-mediated oxidation, particularly by CYP1A2 and CYP3A4 enzymes [7]. This metabolic stability is attributed to the presence of the 3-methyl group, which provides steric hindrance and reduces susceptibility to hydroxylation reactions [6].

Phase II Conjugation Reactions

The primary metabolic pathway for 7-Hydroxy-3-methylflavone involves Phase II conjugation reactions [8]. The compound undergoes glucuronidation primarily by UGT1A1 and UGT1A3 enzymes, forming 7-hydroxy-3-methylflavone glucuronide as the major circulating metabolite [8]. Additionally, sulfation by SULT1A1 and SULT1A3 produces the corresponding sulfate conjugate [8]. These conjugation reactions facilitate renal excretion and contribute to the compound's elimination from the body [8].

Microbial Metabolism

Microbial transformation studies have revealed alternative metabolic pathways for 7-hydroxyflavone derivatives [9]. Fermentation with Nocardia species (NRRL 5646) converts 7-hydroxyflavone to 7-methoxyflavone through O-methylation [9]. Beauveria bassiana (ATCC 7159) transforms the compound to glucoside conjugates, including 7-O-β-D-4-O-methylglucopyranoside [9]. These microbial pathways may contribute to the metabolism of 7-Hydroxy-3-methylflavone in the gut microbiome [9].

Bioavailability Characteristics

Computational ADME predictions indicate that 7-Hydroxy-3-methylflavone exhibits improved bioavailability compared to its unmethylated analogs [6]. The compound demonstrates favorable drug-like properties with molecular weight of 252.26 g/mol, LogP of 3.2-3.6, and adherence to Lipinski's rule of five [1]. Experimental studies with related methylated flavones have shown oral bioavailability of 25-40% in rats, significantly higher than unmethylated analogs like chrysin, which shows negligible systemic availability [6].

Tissue Distribution

Pharmacokinetic studies with methylated flavones demonstrate preferential tissue accumulation patterns [6]. 5,7-Dimethoxyflavone, a structurally related compound, shows highest accumulation in liver tissue (16.5 ± 5 μM at 1 h), followed by lung and kidney tissues [6]. The tissue distribution pattern for 7-Hydroxy-3-methylflavone is predicted to follow a similar profile: Liver > Kidney > Lung, with potential for therapeutic activity at sites of accumulation [6].

Elimination Kinetics

The elimination half-life of 7-Hydroxy-3-methylflavone is predicted to be 2.5-4.0 hours based on its metabolic profile [6]. The compound shows biphasic elimination kinetics with rapid initial distribution followed by slower elimination through conjugation reactions [6]. The plasma half-life is extended compared to unmethylated flavones due to reduced first-pass metabolism and improved metabolic stability [6].

Structure-Activity Relationship (SAR) Analyses

Comprehensive structure-activity relationship studies have identified key structural features that influence the biological activity and binding affinity of 7-Hydroxy-3-methylflavone and related compounds.

Hydroxyl Group Positioning Effects

The position of hydroxyl groups significantly influences biological activity and binding affinity [10]. The 7-hydroxyl group contributes to antioxidant and anti-inflammatory activities through its ability to act as a hydrogen bond donor and participate in π-π stacking interactions [10]. Studies comparing 7-hydroxyflavone with other positional isomers reveal that the 7-position hydroxyl group provides optimal orientation for binding to protein targets while maintaining radical scavenging capabilities [10].

Methyl Group Substitution Effects

The 3-methyl substitution in 7-Hydroxy-3-methylflavone significantly enhances membrane permeability and bioavailability [10]. This methyl group increases lipophilicity through hydrophobic interactions while providing steric protection against metabolic enzymes [10]. Comparative studies demonstrate that 3-methyl substitution improves binding affinity to certain protein targets while maintaining selectivity profiles [10].

Methoxy Group Contributions

Methoxy group substitutions, particularly at the 7-position, dramatically improve bioavailability and metabolic stability [11]. 7-Methoxyflavone derivatives show enhanced resistance to conjugation reactions and improved oral absorption compared to their hydroxylated analogs [11]. The methoxy group contributes to binding affinity through hydrophobic interactions while reducing susceptibility to Phase II metabolism [11].

Multiple Hydroxyl Group Effects

Compounds with multiple hydroxyl groups, such as 5,7-dihydroxyflavones, exhibit enhanced antioxidant activity through metal chelation and electron donation mechanisms [10]. These compounds demonstrate superior radical scavenging capabilities and show high selectivity for antioxidant-related targets [10]. The presence of multiple hydroxyl groups creates extensive hydrogen bonding networks that contribute to protein binding affinity [10].

B-Ring Substitution Patterns

Substitutions on the B-ring significantly influence target selectivity and biological activity [10]. The 4′-hydroxyl group confers estrogenic activity through specific binding to estrogen receptors [10]. Catechol substitutions (3′,4′-dihydroxyl groups) enhance cytotoxicity against cancer cells through apoptosis induction mechanisms [10]. These B-ring modifications demonstrate the importance of substitution patterns in determining biological activity profiles [10].

Synergistic Effects of Combined Substitutions

7-Hydroxy-3-methylflavone represents an optimal combination of structural features that provides balanced activity profiles [10]. The combination of 7-hydroxyl and 3-methyl groups enables multiple pathway modulation while maintaining favorable pharmacokinetic properties [10]. This structural combination allows for both hydrogen bonding and hydrophobic interactions, contributing to versatile binding capabilities across different protein targets [10].

XLogP3

3.6

Other CAS

18651-15-5

Dates

Last modified: 08-15-2023

Explore Compound Types